molecular formula C10H12BrNO2 B8159289 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide

2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide

Cat. No.: B8159289
M. Wt: 258.11 g/mol
InChI Key: BHSXYANFZZYJRP-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide is a brominated aromatic acetamide derivative characterized by a methoxy group at the para position and a bromine atom at the meta position on the phenyl ring (Figure 1). This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of its substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine (-Br) create a polarized aromatic system, enhancing reactivity in electrophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12-10(13)6-7-3-4-9(14-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSXYANFZZYJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide typically involves the reaction of 3-bromo-4-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide and related brominated acetamides:

Compound Name Substituent Positions Molecular Formula Key Features
This compound Br (C3), OCH₃ (C4), N-CH₃ C₁₀H₁₂BrNO₂ Polarized phenyl ring; potential for H-bonding via acetamide.
N-(4-Bromo-2-methoxyphenyl)acetamide Br (C4), OCH₃ (C2), N-H C₉H₁₀BrNO₂ Methoxy at ortho position; stronger intramolecular H-bonding due to proximity.
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide Br (C4), Cl (C4') C₁₄H₁₁BrClNO Biphenyl system; enhanced steric bulk and halogen interactions.
N-(2-Bromo-4-methylphenyl)acetamide Br (C2), CH₃ (C4) C₉H₁₀BrNO Methyl group increases hydrophobicity; bromine at ortho hinders substitutions.
2-(4-Bromo-3-methylphenoxy)-N-phenylacetamide Br (C4), CH₃ (C3), phenoxy C₁₅H₁₄BrNO₂ Phenoxy linker; increased conformational flexibility.

Key Observations :

  • Substituent Position Effects : The position of bromine and methoxy groups significantly alters electronic properties. For example, in N-(4-Bromo-2-methoxyphenyl)acetamide, the ortho-methoxy group may sterically hinder reactions at the adjacent position, whereas the para-methoxy in the target compound allows for unhindered meta-bromine reactivity.

Electronic and Reactivity Profiles

  • Electrophilic Substitution : The meta-bromine in the target compound deactivates the ring, directing electrophiles to the para position relative to the methoxy group. In contrast, N-(4-Bromo-2-methoxyphenyl)acetamide has competing directing effects from ortho-methoxy and para-bromine, leading to more complex reaction pathways.
  • Cross-Coupling Potential: Bromine at meta (target) vs. para (N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide) positions influences Suzuki or Ullmann coupling efficiency. Meta-bromine may offer steric advantages in metal-catalyzed reactions.

Physical Properties and Stability

  • Melting Points : Brominated acetamides generally exhibit higher melting points (e.g., N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide melts at 439–441 K) due to halogen-mediated crystal packing. The target compound’s para-methoxy group may lower melting points slightly by disrupting symmetry.

Biological Activity

2-(3-Bromo-4-methoxyphenyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer treatment and antimicrobial properties. This article reviews the available research on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C10H12BrNO2, and it features a bromo group and a methoxy group on a phenyl ring, contributing to its unique reactivity and biological interactions. The presence of the N-methylacetamide moiety is significant for its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

  • Case Study : A study evaluated the antiproliferative effects of several N-methylacetamide derivatives on MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value in the low nanomolar range, indicating strong efficacy against this cell line .
CompoundIC50 (nM)Cell Line
This compoundTBDMCF-7
Combretastatin A-4 derivative1.7 - 38Various

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural analogs have been screened against Mycobacterium tuberculosis, revealing potential for further development as an anti-tubercular agent.

  • Mechanism of Action : The compound's mechanism may involve inhibition of bacterial growth through interference with essential cellular processes, possibly by targeting specific enzymes or receptors within the microbial cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the bromo and methoxy groups can significantly alter its potency and selectivity.

  • Key Findings :
    • Substitution at the para position of the methoxy group enhances binding affinity.
    • The presence of electron-withdrawing groups increases cytotoxicity against cancer cell lines.

Research Findings

Recent research has focused on synthesizing new analogs to improve efficacy and reduce toxicity. Compounds with similar structures have demonstrated varying degrees of activity against resistant cancer cell lines, indicating that further exploration of this compound could yield promising therapeutic agents.

Summary of Findings

  • Antiproliferative Activity : Strong activity observed against MCF-7 cells.
  • Antimicrobial Potential : Preliminary evidence suggests effectiveness against Mycobacterium tuberculosis.
  • SAR Insights : Structural modifications can enhance biological activity.

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